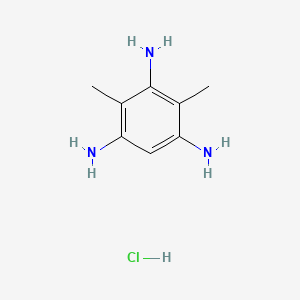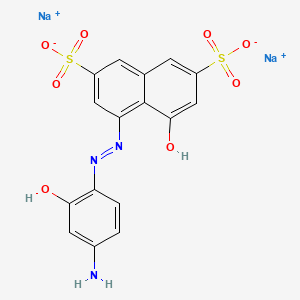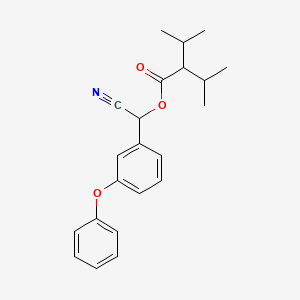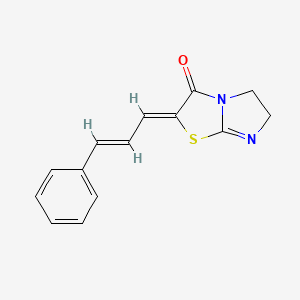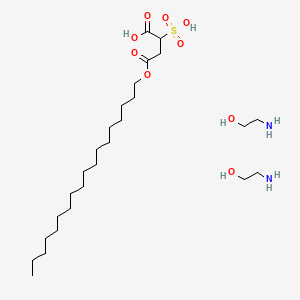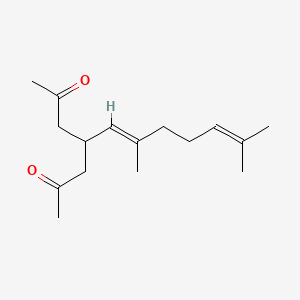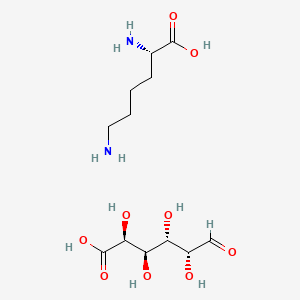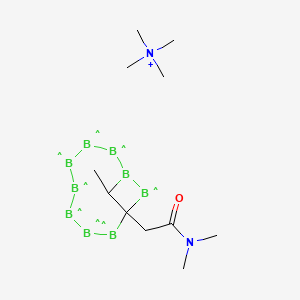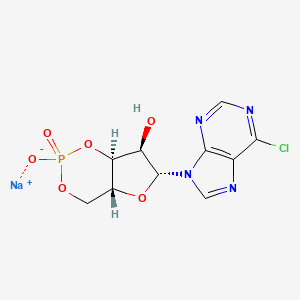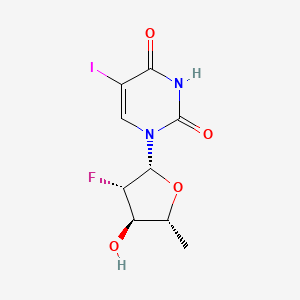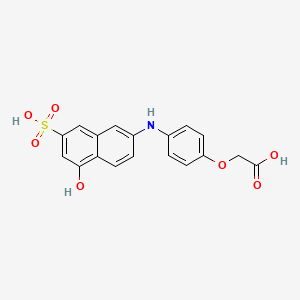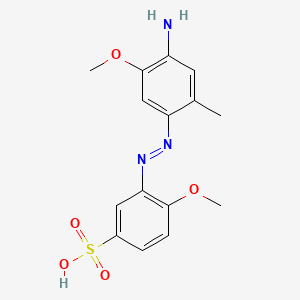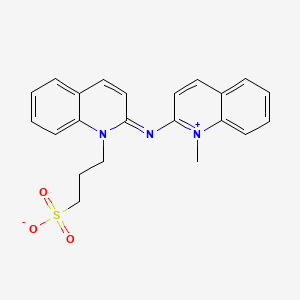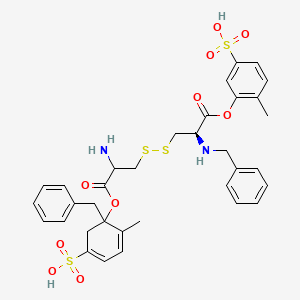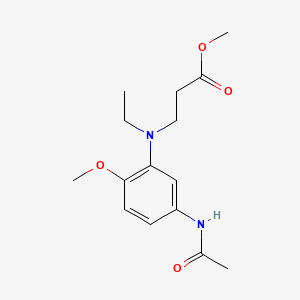
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of an acetylamino group, a methoxy group, and an ethyl-beta-alaninate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate typically involves multiple steps. One common method includes the acetylation of 5-amino-2-methoxybenzoic acid, followed by esterification with N-ethyl-beta-alanine. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions. For instance, the acetylation step may involve the use of acetic anhydride in the presence of a base such as pyridine, while the esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the acetylamino group can produce an amino derivative .
科学的研究の応用
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties .
作用機序
The mechanism of action of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but different functional groups.
Methyldiethanolamine: A tertiary amine with similar chemical properties but different applications.
5-MeO-MiPT: A tryptamine derivative with similar methoxy and methyl groups but different biological activities .
Uniqueness
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93805-19-7 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
methyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-5-17(9-8-15(19)21-4)13-10-12(16-11(2)18)6-7-14(13)20-3/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) |
InChIキー |
KNYQDMRTXCOQPL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC(=O)OC)C1=C(C=CC(=C1)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


